

In-depth Technical Guide: In Vivo Pharmacokinetics of ZD0947

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Compound of Interest

Compound Name: ZD0947

Cat. No.: B1682409

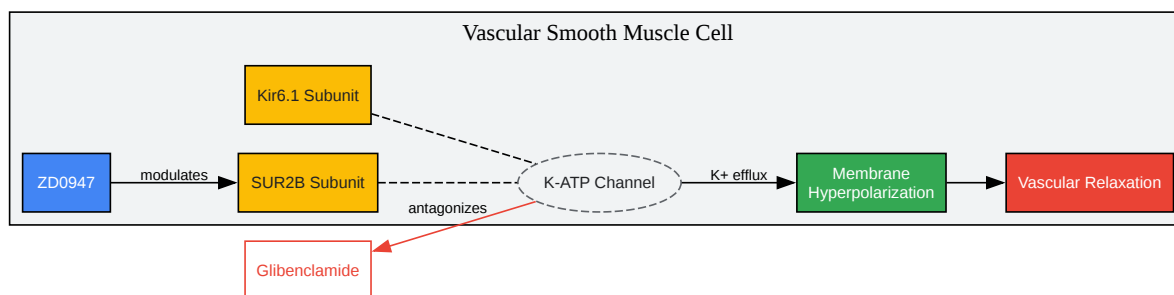
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A comprehensive review of publicly available data reveals a significant scarcity of in vivo pharmacokinetic studies for the compound **ZD0947**. While the query aimed to generate a detailed technical guide on the absorption, distribution, metabolism, and excretion (ADME) of **ZD0947** in living organisms, extensive searches have not yielded the quantitative data necessary for such a report.

The available scientific literature primarily identifies **ZD0947** as a modulator of the sulphonylurea receptor (SUR), with specific activity on the SUR2B subunit of ATP-sensitive potassium (K-ATP) channels. The majority of the research accessible in the public domain focuses on its in vitro pharmacological effects, particularly its mechanism of action in vascular smooth muscle.

Mechanism of Action

ZD0947 has been characterized as a SUR2B modulator that activates K-ATP channels in vascular smooth muscle. This action leads to the relaxation of the muscle tissue. The compound's effect is concentration-dependent, with a reported inhibitory constant (K_i) of 293 nM for reducing spontaneous contractions in the mouse portal vein.^[1] Notably, the relaxation induced by **ZD0947** can be antagonized by the non-selective K-ATP channel blocker glibenclamide.^[1]



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Mechanism of **ZD0947** on Vascular Smooth Muscle K-ATP Channels.

In Vivo Pharmacokinetic Data: A Knowledge Gap

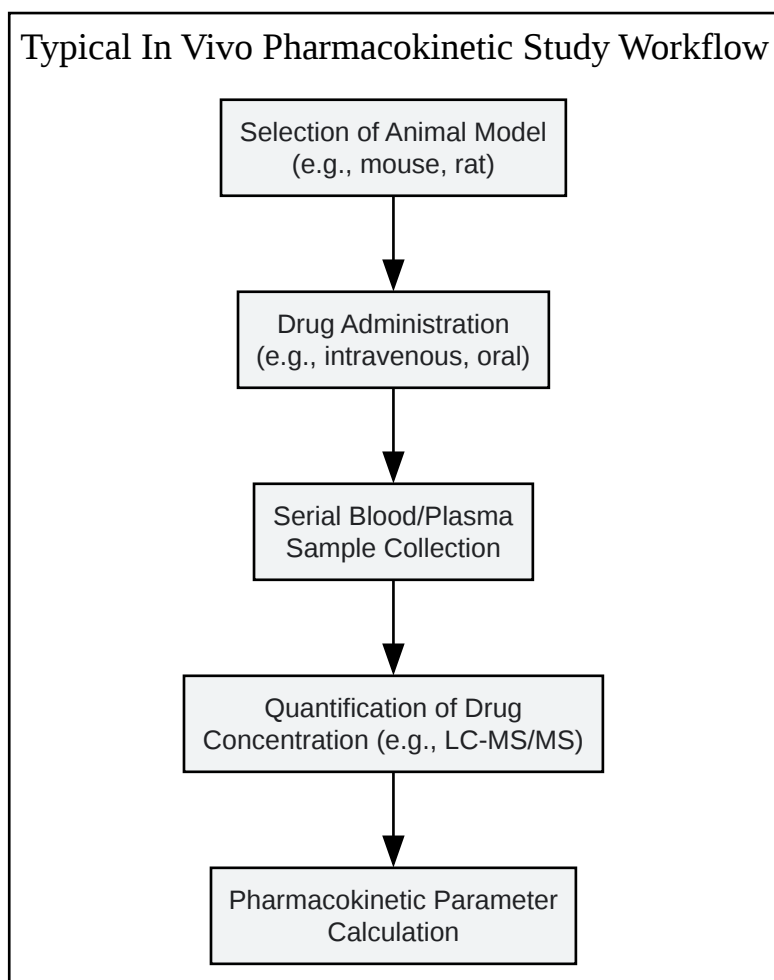
Despite the characterization of its mechanism of action, there is no publicly available data on the in vivo pharmacokinetics of **ZD0947**. Key parameters essential for a comprehensive understanding of a drug's behavior in a biological system, such as:

- Maximum Plasma Concentration (C_{max})
- Time to Reach Maximum Plasma Concentration (T_{max})
- Area Under the Curve (AUC)
- Elimination Half-life (t_{1/2})
- Volume of Distribution (V_d)
- Clearance (CL)

could not be retrieved from the scientific literature. Consequently, it is not possible to construct data tables summarizing these quantitative parameters.

Experimental Protocols

The absence of published in vivo pharmacokinetic studies for **ZD0947** means that there are no detailed experimental protocols to report. A standard in vivo pharmacokinetic study would typically involve the following steps:



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References

- 1. ZD0947, a sulphonylurea receptor modulator, detects functional sulphonylurea receptor subunits in murine vascular smooth muscle ATP-sensitive K⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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